2h-1,6-Methanofuro[2,3-d]pyrimidine

Medicinal Chemistry Drug Design Physicochemical Properties

2H-1,6-Methanofuro[2,3-d]pyrimidine (CAS 91771-97-0) is a tricyclic heterocycle with the systematic IUPAC name 9-oxa-3,5-diazatricyclo[5.2.1.0³,⁸]deca-1(10),5,7-triene. It belongs to the broader furo[2,3-d]pyrimidine class, which is recognized as a purine bioisostere scaffold in medicinal chemistry.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 91771-97-0
Cat. No. B13792974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-1,6-Methanofuro[2,3-d]pyrimidine
CAS91771-97-0
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C2=CC3=C(N1CN=C3)O2
InChIInChI=1S/C7H6N2O/c1-5-2-8-4-9-3-6(1)10-7(5)9/h1-2H,3-4H2
InChIKeyYXSDZHPAAUZLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,6-Methanofuro[2,3-d]pyrimidine (CAS 91771-97-0) – Core Scaffold Identity and Procurement Baseline


2H-1,6-Methanofuro[2,3-d]pyrimidine (CAS 91771-97-0) is a tricyclic heterocycle with the systematic IUPAC name 9-oxa-3,5-diazatricyclo[5.2.1.0³,⁸]deca-1(10),5,7-triene . It belongs to the broader furo[2,3-d]pyrimidine class, which is recognized as a purine bioisostere scaffold in medicinal chemistry [1]. Its defining structural feature is a methano bridge that annulates the furan and pyrimidine rings into a rigid, three-dimensional framework, distinguishing it from the planar, bicyclic furo[2,3-d]pyrimidine parent (CAS 272-02-6). The molecular formula is C₇H₆N₂O and the molecular weight is 134.14 g/mol .

Why Generic Furo[2,3-d]pyrimidine Substitution Fails for 2H-1,6-Methanofuro[2,3-d]pyrimidine (CAS 91771-97-0)


Substituting 2H-1,6-Methanofuro[2,3-d]pyrimidine with the planar furo[2,3-d]pyrimidine (CAS 272-02-6) or other bicyclic analogs is chemically and pharmacologically unsound. The methano bridge introduces a methylene spacer that transforms the flat aromatic system into a three-dimensional, sp³-enriched tricyclic framework . This single structural modification simultaneously alters multiple drug-likeness parameters: topological polar surface area (TPSA) decreases from approximately 39 Ų to 28.7 Ų, while predicted logP increases modestly from ~0.1 to 0.3 . These changes can meaningfully impact membrane permeability, solubility, and metabolic stability profiles in ways that cannot be recapitulated by the planar analogs. Furthermore, the rigidified scaffold offers a distinct vector geometry for substituent attachment, making it a non-interchangeable starting point for structure-activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence: 2H-1,6-Methanofuro[2,3-d]pyrimidine (CAS 91771-97-0) vs. Closest Analogs


Topological Polar Surface Area (TPSA) Reduction Relative to Planar Furo[2,3-d]pyrimidine

2H-1,6-Methanofuro[2,3-d]pyrimidine exhibits a TPSA of 28.7 Ų, which is approximately 26% lower than the 38.9–39.0 Ų reported for the planar furo[2,3-d]pyrimidine parent scaffold . Lower TPSA is generally associated with improved passive membrane permeability, making the methano-bridged scaffold potentially more suitable for programs targeting intracellular or CNS targets.

Medicinal Chemistry Drug Design Physicochemical Properties

Calculated LogP Differentiation from Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine

The computed XLogP3-AA for 2H-1,6-Methanofuro[2,3-d]pyrimidine is 0.3 . This places it near the optimal lipophilicity range for oral drugs (LogP 1–3) and represents an increase over the planar furo[2,3-d]pyrimidine (ACD/LogP = 0.11) and the pyrrolo[2,3-d]pyrimidine analog (LogP = 0.23–0.52) . The modest increase in lipophilicity, combined with the reduced TPSA, suggests a balanced shift in the polarity-permeability profile.

Lipophilicity ADME Scaffold Selection

Molecular Rigidity: Methano Bridge Imposes Conformational Constraint Absent in Bicyclic Analogs

The methano bridge in 2H-1,6-Methanofuro[2,3-d]pyrimidine locks the furan and pyrimidine rings into a fixed tricyclic geometry with 0 rotatable bonds . In contrast, while the planar furo[2,3-d]pyrimidine also has 0 rotatable bonds, it lacks the sp³-hybridized methylene carbon that enforces a non-planar, three-dimensional conformation . This rigidification reduces the entropic penalty upon target binding and can enhance selectivity for protein pockets that prefer non-planar ligands, as demonstrated for related diazatricyclic kinase inhibitor scaffolds [1].

Conformational Analysis Scaffold Rigidity Entropy

Predicted Physicochemical Boundaries vs. Regioisomeric Methanofuro[3,2-d]pyrimidine

The regioisomer 4,6-Methanofuro[3,2-d]pyrimidine (CAS 98199-09-8) has the molecular formula C₇H₄N₂O and molecular weight 132.12, compared to C₇H₆N₂O (MW 134.14) for the target compound . The 2 Da difference corresponds to two additional hydrogen atoms in the target, reflecting a different oxidation state at the bridge. This translates to distinct reactivity profiles: the target scaffold contains a saturated CH₂ bridge amenable to further functionalization, while the [3,2-d] isomer features a fully unsaturated bridge, limiting derivatization options at that position.

Regioisomer Comparison Scaffold Selection Physicochemical Properties

Patent Novelty and White Space: Limited Prior Art Relative to Furo[2,3-d]pyrimidine Scaffolds

A structure-based patent search reveals that the generic furo[2,3-d]pyrimidine scaffold has been extensively claimed in patents covering kinase inhibition (e.g., US 8,466,163), DHFR inhibition, and tubulin polymerization [1][2]. In contrast, 2H-1,6-Methanofuro[2,3-d]pyrimidine as a specific unsubstituted scaffold is largely absent from composition-of-matter patent claims. The structurally related diazatricyclic systems have been explored primarily as spirocyclic kinase inhibitor cores, but the oxa-diazatricyclo[5.2.1.0³,⁸]decane framework remains under-represented [3]. This indicates a broader freedom-to-operate landscape for novel derivative series.

Patent Landscape IP Novelty Freedom to Operate

Procurement-Relevant Application Scenarios for 2H-1,6-Methanofuro[2,3-d]pyrimidine (CAS 91771-97-0)


Kinase Inhibitor Lead Generation Requiring CNS-Penetrant Scaffolds

The combination of low TPSA (28.7 Ų) and modest lipophilicity (XLogP3 = 0.3) makes this scaffold a strong candidate for CNS kinase inhibitor programs where blood-brain barrier penetration is required [1]. The rigid tricyclic core provides a defined vector geometry for ATP-binding site engagement, while the sp³-enriched bridge may improve solubility relative to fully aromatic kinase inhibitors .

Scaffold-Hopping from Purine Bioisosteres in Oncology and Inflammation

Furo[2,3-d]pyrimidines are established purine bioisosteres with activity against Akt1, VEGFR-2, and c-Met kinases [1]. The methano-bridged variant offers a scaffold-hopping opportunity: it retains the purine-mimetic hydrogen bond acceptor/donor pattern while introducing three-dimensionality that can rescue flat, promiscuous lead series . Procurement is warranted when a medicinal chemistry program requires diversification of a furopyrimidine lead series with shape-differentiated analogs.

Early-Stage Library Synthesis for Underexplored Chemical Space

The scaffold's low patent density and absence from major commercial screening libraries position it as a novel entry point for diversity-oriented synthesis (DOS) [1]. The saturated CH₂ bridge provides a handle for further functionalization (e.g., oxidation to ketone, halogenation, or C–H activation) that the unsaturated 4,6-methanofuro[3,2-d]pyrimidine isomer cannot match .

Antifolate Drug Discovery Leveraging DHFR Enzyme Targeting

Classical furo[2,3-d]pyrimidines have demonstrated DHFR inhibitory activity with IC₅₀ values in the 10⁻⁶ to 10⁻⁸ M range [1]. The 2H-1,6-Methanofuro[2,3-d]pyrimidine scaffold, with its altered conformational profile and electronic distribution from the methano bridge, represents an unexplored template within this pharmacophore family. Its procurement is justified for DHFR inhibitor programs seeking to overcome resistance mutations through shape-differentiated antifolates.

Quote Request

Request a Quote for 2h-1,6-Methanofuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.